Structural Analysis of 4-bromo-N-(2-phenoxyphenyl)benzamide
Executive Summary & Compound Profile This guide provides a comprehensive structural analysis and characterization protocol for 4-bromo-N-(2-phenoxyphenyl)benzamide . This molecule represents a hybrid scaffold merging the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide provides a comprehensive structural analysis and characterization protocol for 4-bromo-N-(2-phenoxyphenyl)benzamide . This molecule represents a hybrid scaffold merging the N-phenylbenzamide core—a privileged structure in kinase and bacterial enzyme inhibition—with a diaryl ether motif typical of anthelmintic and antiseptic agents (e.g., salicylanilides, triclosan).
The analysis focuses on the steric and electronic consequences of the ortho-phenoxy substitution, predicting a non-planar conformation distinct from its para-substituted analogs.[1] This guide serves as a foundational resource for researchers utilizing this compound as a chemical probe or lead candidate.[1]
Unlike unsubstituted N-phenylbenzamides, which often adopt a near-planar conformation to maximize
-conjugation, the introduction of a bulky 2-phenoxy group drastically alters the molecular geometry.[1]
Steric Twist (Ring B - Amide): The ether oxygen at the ortho position creates significant steric clash with the amide carbonyl oxygen or the amide hydrogen, depending on rotation.[1] Based on crystallographic data of the analogous 4-bromo-N-(2-nitrophenyl)benzamide and 4-bromo-N-(2-hydroxyphenyl)benzamide, the dihedral angle between the amide plane and Ring B (the aniline side) is predicted to be >60° .[1]
The "Locking" Mechanism: While 2-hydroxyphenyl analogs often form an intramolecular Hydrogen Bond (N-H...O-H), the 2-phenoxyphenyl analog lacks a strong donor on the ether oxygen.[1] However, the ether oxygen can act as a weak acceptor for the amide N-H (N-H...O-Ph), potentially locking the conformation in a specific rotamer, though steric repulsion from the pendant phenyl ring often overrides this, forcing a twisted "L-shaped" or "V-shaped" global minimum.[1]
Electronic Distribution & Pharmacophore
Ring A (4-Bromophenyl): The bromine atom functions as a lipophilic cap and a potential Halogen Bond (XB) donor. The
-hole on the bromine axis can interact with carbonyl backbone oxygens in protein targets (e.g., in the hinge region of kinases).
Amide Linker: Acts as a dipole driver.[1] The Carbonyl (C=O) is a strong H-bond acceptor; the Amide (N-H) is a donor.
Ring B (2-Phenoxyphenyl): The phenoxy group adds significant hydrophobic bulk.[1] It mimics the hydrophobic "deep pocket" binders seen in Type II kinase inhibitors.[1]
Experimental Synthesis Protocol
This protocol outlines the synthesis via nucleophilic acyl substitution, designed to minimize side reactions involving the ether linkage.
Reaction Workflow (DOT Visualization)
Figure 1: Step-by-step synthesis workflow for the target benzamide derivative.
Detailed Procedure
Preparation: Dissolve 2-phenoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine or Triethylamine (1.5 eq) as an acid scavenger.[1]
Addition: Cool the solution to 0°C. Dropwise add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a new spot with lower R_f than the starting aniline but higher than the acid.
Workup (Critical for Purity):
Wash organic layer with 1M HCl (removes unreacted aniline and pyridine).
Wash with Sat. NaHCO₃ (removes unreacted 4-bromobenzoic acid).[1]
Wash with Brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.
Ring A (4-Bromophenyl): Two doublets (AA'BB' system) at approx δ 7.7 and 7.9 ppm .[1]
Ring B (2-Phenoxyphenyl):
The proton ortho to the amide (H-3) often appears as a doublet/multiplet downfield.[1]
The phenoxy ring protons will appear as a complex multiplet at δ 6.8 – 7.4 ppm .[1]
Diagnostic Feature: Look for shielding (upfield shift) of protons on the central ring due to the ring current of the pendant phenoxy group if the conformation is T-shaped.
Ether (C-O-C): Strong bands around 1230–1250 cm⁻¹ (Ar-O-Ar).[1]
Biological & Pharmacological Context[3][5][13]
Interaction Network (DOT Visualization)
Figure 2: Predicted pharmacophore interactions within a biological target binding site.[1]
Potential Applications
Antimicrobial Agents: The structural similarity to salicylanilides suggests potential activity against Gram-positive bacteria by disrupting membrane potential or inhibiting enoyl-ACP reductase (FabI).[1]
Kinase Inhibition: The "Bent" conformation induced by the 2-phenoxy group mimics the geometry required for Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases.[1]
References
Moreno-Fuquen, R., et al. (2014).[8] Crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E. Link
Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E. Link
BenchChem. (2025).[11][12] Acylation of primary amines with 4-Bromobenzoyl chloride protocol. Link
PubChem. (2025). Compound Summary: 4-bromo-N-phenylbenzamide (Analogous Data). National Library of Medicine. Link
Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from diversity-oriented synthesis of benzamides. Nature Review Drug Discovery.[1] (Contextual grounding for benzamide scaffolds).
using 4-bromo-N-(2-phenoxyphenyl)benzamide in enzyme inhibition assays
Application Note: Targeting Mycobacterium tuberculosis InhA with 4-bromo-N-(2-phenoxyphenyl)benzamide Executive Summary This application note details the protocol for utilizing 4-bromo-N-(2-phenoxyphenyl)benzamide as a c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Targeting Mycobacterium tuberculosis InhA with 4-bromo-N-(2-phenoxyphenyl)benzamide
Executive Summary
This application note details the protocol for utilizing 4-bromo-N-(2-phenoxyphenyl)benzamide as a chemical probe in the inhibition of InhA (Enoyl-ACP Reductase) . Unlike Isoniazid (INH), which requires activation by the catalase-peroxidase KatG, this benzamide derivative functions as a direct inhibitor , occupying the substrate-binding pocket of InhA. This mechanism makes it a critical tool for researching Multi-Drug Resistant Tuberculosis (MDR-TB) strains that harbor katG mutations.
Key Applications:
High-Throughput Screening (HTS) validation for InhA direct inhibitors.[1]
Kinetic characterization (IC50,
) of fatty acid biosynthesis inhibitors.
Structure-Activity Relationship (SAR) studies for the N-benzamide scaffold.
Technical Background & Mechanism of Action
Target Enzyme: InhA (NADH-dependent enoyl-ACP reductase).[2]
Pathway: Type II Fatty Acid Synthesis (FAS-II). InhA reduces long-chain trans-2-enoyl-ACP to acyl-ACP, a precursor for mycolic acids (essential cell wall components).
Mechanism of Inhibition:
4-bromo-N-(2-phenoxyphenyl)benzamide belongs to the class of direct InhA inhibitors .
Binding Site: The hydrophobic "2-phenoxyphenyl" moiety mimics the long aliphatic chain of the natural substrate (fatty acyl-ACP).
Interaction: It competes with the substrate for the active site while locking the NADH cofactor in a "tight-binding" conformation.
Advantage: By binding directly, it bypasses the requirement for activation by KatG, retaining potency against INH-resistant strains.[3]
Pathway Visualization: FAS-II Inhibition
Caption: Figure 1. Mechanism of Action. The inhibitor (Red) directly blocks the InhA active site, preventing the reduction of enoyl-ACP to acyl-ACP, thereby halting mycolic acid synthesis.
Experimental Protocol: InhA Kinetic Assay
This protocol measures the oxidation of NADH to NAD+ spectrophotometrically at 340 nm .[4] The decrease in absorbance is directly proportional to the enzymatic activity.
Reagents & Materials
Reagent
Concentration (Stock)
Storage
Notes
InhA Enzyme
10 µM
-80°C
Recombinant M. tuberculosis InhA.
Inhibitor
10 mM in DMSO
-20°C
4-bromo-N-(2-phenoxyphenyl)benzamide.
DD-CoA
1 mM
-20°C
trans-2-dodecenoyl-CoA (Substrate mimic).
NADH
10 mM
-20°C
Prepare fresh; light sensitive.
Assay Buffer
30 mM PIPES (pH 6.8)
4°C
Add 150 mM NaCl, 1 mM EDTA.
Detergent
10% Triton X-100
RT
Critical: Prevents colloidal aggregation.
Critical Pre-Screening: Solubility & Aggregation
Hydrophobic benzamides can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).
Validation Step: Always include 0.05% Triton X-100 (or Tween-20) in the assay buffer. If inhibition disappears in the presence of detergent, the compound is acting as a non-specific aggregator, not a true inhibitor.
Step-by-Step Workflow
Step 1: Buffer Preparation
Prepare "Complete Assay Buffer": 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA, 0.05% Triton X-100 .
Step 2: Compound Dilution
Perform a serial dilution of the inhibitor in 100% DMSO.
Target Final Concentrations: 0.1 nM to 10 µM.
Note: Keep final DMSO concentration in the well < 2% to avoid denaturing InhA.
Step 3: Enzyme Pre-Incubation (Crucial for Benzamides)
Many direct InhA inhibitors exhibit "slow-onset" inhibition kinetics.
Add 98 µL of Complete Assay Buffer containing InhA (Final: 10-50 nM) to the microplate wells.
Add 100 µL of Substrate Mix to the wells to initiate the reaction (Total Volume: 200 µL).
Step 5: Kinetic Reading
Immediately place plate in reader.
Measure Absorbance at 340 nm every 30 seconds for 20 minutes.
Temperature: 25°C.
Assay Workflow Diagram
Caption: Figure 2. Experimental Workflow. The pre-incubation step (Red) is essential for this class of inhibitors to reach equilibrium before substrate competition begins.
Data Analysis & Validation
Calculating IC50
Velocity (
): Calculate the slope of the linear portion of the absorbance curve (0–5 mins usually) for each concentration.
Normalization: Calculate % Activity relative to the DMSO-only control (100%) and No-Enzyme control (0%).
Curve Fitting: Fit data to the 4-Parameter Logistic (Hill) Equation :
Where
is log(concentration).
Mode of Inhibition (Lineweaver-Burk)
To confirm the mechanism (Competitive vs. Uncompetitive):
Vary [DD-CoA] (10–100 µM) while holding [NADH] constant.
Repeat at 3 different fixed concentrations of the inhibitor.
Expected Result: Intersecting lines on the Y-axis (Competitive Inhibition) indicates the benzamide is successfully competing with the fatty acyl substrate.
Troubleshooting Guide
Issue
Probable Cause
Solution
No Inhibition observed
Incubation time too short.
Increase pre-incubation to 60 mins (Slow-onset binding).
Steep Hill Slope (>2.0)
Aggregation / Precipitation.
Increase Triton X-100 to 0.1%; Check solubility limits.
High Background Oxidation
NADH degradation.
Prepare NADH fresh; keep on ice and in the dark.
Signal too low
Enzyme inactive.
Validate InhA activity with Triclosan (Positive Control).
References
Direct Inhibition Mechanism
Title: Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds.
Source:National Institutes of Health (NIH) / PubMed Central
Binding Thermodynamics of Phenoxyphenyl Inhibitors
Title: Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the Direct InhA Inhibitors.[3]
Application Notes and Protocols for the In Vitro Evaluation of 4-bromo-N-(2-phenoxyphenyl)benzamide
Authored by: [Your Name/Gemini], Senior Application Scientist Disclaimer: As of the latest literature review, specific experimental data and established protocols for 4-bromo-N-(2-phenoxyphenyl)benzamide are not extensiv...
Disclaimer: As of the latest literature review, specific experimental data and established protocols for 4-bromo-N-(2-phenoxyphenyl)benzamide are not extensively available. The following application notes and protocols are based on established methodologies for structurally related benzamide derivatives and N-phenylbenzamide analogs, providing a robust framework for the initial characterization of this compound in a cell culture setting.
Introduction: The Scientific Rationale
N-phenylbenzamide derivatives represent a promising class of compounds in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities, including anticancer properties.[1] The structural motif of 4-bromo-N-(2-phenoxyphenyl)benzamide suggests its potential as a modulator of critical cellular pathways. The bromo-substituent can enhance lipophilicity, potentially aiding in cell permeability, while the phenoxyphenyl group may facilitate specific interactions with protein targets. This guide provides a comprehensive workflow for the initial in vitro screening and mechanistic evaluation of this novel compound. The presented protocols are designed to be self-validating, with integrated controls and clear data interpretation endpoints.
Part 1: Foundational Protocols - Compound Handling and Initial Cytotoxicity Screening
A critical first step in evaluating any new chemical entity is to establish its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for designing subsequent mechanistic studies.
Preparation of Stock Solutions
The accuracy and reproducibility of in vitro assays are critically dependent on the correct preparation and storage of the test compound.
Solvent Selection: Due to the predicted hydrophobic nature of 4-bromo-N-(2-phenoxyphenyl)benzamide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Protocol:
Prepare a 10 mM stock solution of 4-bromo-N-(2-phenoxyphenyl)benzamide in sterile, anhydrous DMSO.
Ensure complete dissolution by gentle vortexing or brief sonication.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Store the aliquots at -20°C or -80°C, protected from light.
Critical Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and toxicity, confounding the experimental results.[2]
Cell Line Selection
The choice of cell lines is pivotal for elucidating the compound's spectrum of activity and potential therapeutic indications.
Recommended Panel:
Cancer Cell Lines: A panel of human cancer cell lines from different tissue origins is recommended to assess the breadth of anti-proliferative activity. Examples include:
Non-Cancerous Cell Line: It is crucial to include a non-transformed cell line (e.g., human fibroblasts like BJ, or an epithelial line like MCF-10A) to determine the compound's selectivity for cancer cells versus normal cells.
Cell Culture and Maintenance
Standard aseptic cell culture techniques are mandatory for all experiments.[5]
General Protocol:
Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
Routinely passage the cells upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Step-by-Step Protocol:
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight.[2]
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of 4-bromo-N-(2-phenoxyphenyl)benzamide (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[2]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC50 value from the curve using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Cell Line
Cancer Type
IC50 (µM) after 48h
IC50 (µM) after 72h
MCF-7
Breast Cancer
Experimental Value
Experimental Value
A549
Lung Cancer
Experimental Value
Experimental Value
HCT116
Colorectal Cancer
Experimental Value
Experimental Value
BJ
Normal Fibroblast
Experimental Value
Experimental Value
Part 2: Mechanistic Studies - Unraveling the Mode of Action
Once the IC50 values are established, the next phase is to investigate how 4-bromo-N-(2-phenoxyphenyl)benzamide exerts its effects. Based on the literature for related benzamides, key mechanisms to investigate include cell cycle arrest and apoptosis induction.[3][4]
Experimental Workflow for Mechanistic Elucidation
Caption: General workflow for the cytotoxic and mechanistic evaluation of a novel compound.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[6][7]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with 4-bromo-N-(2-phenoxyphenyl)benzamide at concentrations corresponding to their IC50 and 2x IC50 for 24 or 48 hours.
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
Data Acquisition: Analyze the samples on a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8] Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.
Protocol:
Cell Treatment: Treat cells as described for cell cycle analysis.
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[9]
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Western Blot Analysis for Key Signaling Proteins
To delve deeper into the molecular mechanism, Western blotting can be used to assess changes in the expression or activation of key proteins involved in cell cycle regulation and apoptosis.
Potential Targets Based on Benzamide Literature:
Apoptosis Regulators:
Caspases: Cleaved Caspase-3, Cleaved Caspase-9. Activation of caspase-9 suggests involvement of the intrinsic (mitochondrial) pathway.[4]
PARP: Cleavage of PARP is a hallmark of caspase-dependent apoptosis.
Bcl-2 Family: Examine the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (Bax, Bak). A shift in the ratio towards pro-apoptotic members often precedes mitochondrial-mediated apoptosis.[4][9]
Cell Cycle Regulators:
Cyclins and CDKs: If G1 arrest is observed, assess levels of Cyclin D1, CDK4/6. For G2/M arrest, examine Cyclin B1, CDK1.[10][11]
p53 and p21: Investigate the activation of the p53 tumor suppressor and its downstream target, the cell cycle inhibitor p21.[11]
Other Kinases: Some benzamide derivatives have been shown to inhibit specific kinases like FGFR1.[3] Screening for inhibition of relevant kinase phosphorylation (e.g., p-FGFR1, p-ERK) could reveal specific targets.[3][6]
Part 3: Hypothetical Signaling Pathway and Conclusion
Based on the common mechanisms observed for N-substituted benzamides, a plausible pathway of action for 4-bromo-N-(2-phenoxyphenyl)benzamide involves the induction of the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by 4-bromo-N-(2-phenoxyphenyl)benzamide.
Conclusion and Future Directions
This guide provides a foundational, multi-faceted approach to the in vitro characterization of 4-bromo-N-(2-phenoxyphenyl)benzamide. By systematically determining its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis, researchers can build a comprehensive profile of its biological activity. Positive findings from these initial assays would warrant further investigation into specific molecular targets, in vivo efficacy in animal models, and a more detailed safety and toxicity profile. The methodologies described herein are robust, well-documented, and provide a clear path for advancing our understanding of this novel compound.
References
BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs.
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]
BenchChem. (2025). Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry.
PMC. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. Available from: [Link]
PLOS ONE. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. Available from: [Link]
MDPI. (2023). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. Available from: [Link]
MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Available from: [Link]
Frontiers. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Available from: [Link]
PMC. (2013). Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. Available from: [Link]
ResearchGate. (2005). Cell cycle arrest after treatment with four different chemotherapeutic drugs. Available from: [Link]
WVU Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Available from: [Link]
Application Note: In Vivo Evaluation of 4-bromo-N-(2-phenoxyphenyl)benzamide
Executive Summary & Mechanistic Rationale 4-bromo-N-(2-phenoxyphenyl)benzamide represents a critical chemical scaffold in the development of "Direct InhA Inhibitors" for Mycobacterium tuberculosis (Mtb). Unlike Isoniazid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
4-bromo-N-(2-phenoxyphenyl)benzamide represents a critical chemical scaffold in the development of "Direct InhA Inhibitors" for Mycobacterium tuberculosis (Mtb). Unlike Isoniazid (INH), which requires activation by the catalase-peroxidase KatG, this molecule is designed to bind directly to the enoyl-acyl carrier protein reductase (InhA). This mechanism is essential for treating Multi-Drug Resistant (MDR) TB strains that harbor katG mutations.
Scientific Context:
The N-(2-phenoxyphenyl)benzamide moiety mimics the diphenyl ether structure of Triclosan (a known InhA inhibitor) but with improved steric properties provided by the benzamide linker. The 4-bromo substitution enhances lipophilicity (LogP modulation) and facilitates halogen bonding within the hydrophobic pocket of the InhA substrate-binding loop.
Core Challenges Addressed in This Guide
Solubility: This compound is highly lipophilic (Class II/IV in BCS). Standard aqueous vehicles will result in poor bioavailability.
Metabolic Stability: The amide bond is susceptible to hydrolysis; in vivo protocols must account for rapid clearance.
Target Engagement: Distinguishing between general cytotoxicity and specific InhA inhibition in vivo.
Formulation Protocols (Critical Step)
Due to the high ClogP (~5.0–6.0) of 4-bromo-N-(2-phenoxyphenyl)benzamide, simple saline dissolution is impossible. Two formulation strategies are provided: Standard Suspension (for routine PK/Efficacy) and Advanced SEDDS (for maximizing exposure).
Protocol A: Standard Micro-Suspension (0.5% CMC / 1% Tween 80)
Best for: Initial PK screening and oral gavage (PO) in mice.
Reagents:
Carboxymethylcellulose sodium (CMC-Na), medium viscosity.
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Transition: Monitor the parent mass [M+H]+ and the specific fragment loss of the phenoxy group.
In Vivo Efficacy: Murine TB Infection Model
This protocol validates the compound's ability to inhibit mycolic acid synthesis in an active infection.
Diagram: Mechanism of Action & Study Flow
Caption: The compound bypasses the KatG activation step required by Isoniazid, directly inhibiting InhA and disrupting cell wall integrity.[2][3][4][5][6][7][8][9][10][11][12]
Step-by-Step Efficacy Protocol
1. Infection (Day 0):
Strain: M. tuberculosis H37Rv (or an MDR strain if testing resistance breaking).[5]
Method: Low-dose aerosol infection using a Glas-Col inhalation exposure system.
Target Inoculum: ~100 CFU/lung.
Validation: Sacrifice 3 mice on Day 1 to plate lung homogenates and confirm implantation dose.
2. Disease Progression (Day 1–14):
Allow the infection to establish for 14 days. Bacterial load will reach ~log 4–5 CFU.
3. Treatment Phase (Day 14–28):
Group 1: Vehicle Control (0.5% CMC).
Group 2: Positive Control (Isoniazid 25 mg/kg).
Group 3: Test Compound (Low Dose, e.g., 25 mg/kg).
Group 4: Test Compound (High Dose, e.g., 100 mg/kg).
Frequency: Once daily (QD) via oral gavage for 14 consecutive days.
4. Endpoint Analysis (Day 29):
Necropsy: Aseptically remove lungs and spleen.
Homogenization: Homogenize tissues in sterile PBS.
CFU Enumeration: Serially dilute homogenates and plate on 7H11 agar supplemented with OADC.
Incubation: Incubate plates at 37°C for 3–4 weeks before counting colonies.
Data Interpretation:
Bacteriostatic: Maintenance of CFU at Day 14 levels.
Bactericidal: Significant reduction (>1 log) compared to Day 14 baseline.
Safety & Toxicology Markers
Benzamides can carry risks of hepatotoxicity or QT prolongation.
Parameter
Method
Warning Signal
Body Weight
Daily weighing during treatment
>15% weight loss requires euthanasia
Hepatotoxicity
Serum ALT/AST levels at termination
>3x increase vs. vehicle control
hERG Inhibition
In vitro patch clamp (pre-study)
IC50 < 10 µM indicates cardiac risk
Behavior
Irwin Observational Battery
Sedation or tremors (CNS penetration)
References
Direct InhA Inhibitors: Pan, P., et al. (2014). "Discovery of novel direct inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis." Journal of Medicinal Chemistry. Link
Benzamide Scaffold Efficacy: Radi, M., et al. (2011). "Discovery of new potential anti-tuberculosis agents: Design, synthesis, and biological evaluation of N-phenyl-4-(4-pyrrolyl-1-yl)benzamides." Bioorganic & Medicinal Chemistry Letters. Link
Formulation of Lipophilic Drugs: Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[13] Nature Reviews Drug Discovery. Link
Murine TB Models: Nuermberger, E. L., et al. (2004). "The latent tuberculosis bacillus: not so dormant." Trends in Microbiology. Link
InhA Mechanism: Vilchèze, C., & Jacobs, W. R. Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology. Link
Application Notes & Protocols: A Roadmap for the Investigation of 4-bromo-N-(2-phenoxyphenyl)benzamide in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through well-defined hydrogen bonding patterns and its synthetic tractability.[1] This guide focuses on a specific, yet underexplored, derivative: 4-bromo-N-(2-phenoxyphenyl)benzamide . While this compound is not extensively documented in publicly available literature, its structure represents a compelling fusion of two pharmacologically significant fragments: the 4-bromobenzamide core and a 2-phenoxyaniline headgroup.
This document serves as a prospective blueprint—a strategic roadmap for the synthesis, characterization, and systematic evaluation of this molecule. By deconstructing the compound and analyzing the known activities of its structural analogs, we can logically infer potential therapeutic applications and design a robust preclinical development plan. The 4-bromo substituent offers a potential site for halogen bonding or further synthetic elaboration, while the flexible 2-phenoxyphenyl group can explore deep, hydrophobic pockets within a target protein, making this scaffold particularly attractive for kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.
Part 1: Synthesis and Analytical Characterization
The foundational step in any drug discovery program is the reliable and scalable synthesis of the molecule of interest. The most direct approach for synthesizing 4-bromo-N-(2-phenoxyphenyl)benzamide is a standard nucleophilic acyl substitution (amide coupling) reaction.
Workflow for Synthesis and Purification
The following diagram outlines the logical flow from starting materials to a fully characterized, high-purity compound ready for biological screening.
Caption: A standard workflow for the synthesis and quality control of the target compound.
Protocol 1: Synthesis of 4-bromo-N-(2-phenoxyphenyl)benzamide
Rationale: This protocol employs a classic Schotten-Baumann-type reaction, where an acid chloride reacts with an amine under basic conditions. The base neutralizes the HCl byproduct, driving the reaction to completion. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its relatively high boiling point.[2]
Materials:
4-Bromobenzoyl chloride
2-Phenoxyaniline
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
To a stirred solution of 2-phenoxyaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
Cool the mixture to 0 °C using an ice bath.
Add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous acetonitrile dropwise over 15 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-bromo-N-(2-phenoxyphenyl)benzamide.
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.[3] A purity level of >95% is required for biological testing.
Part 2: Target Identification and In Vitro Evaluation
With no defined biological target for 4-bromo-N-(2-phenoxyphenyl)benzamide, a logical starting point is to screen it against target classes where its structural analogs have shown activity. Benzamide derivatives are potent inhibitors of various enzymes, particularly protein kinases.[3][4]
Rationale: Structurally related 4-bromo-N-(aryl)benzamide derivatives have been successfully developed as potent inhibitors of FGFR1, a receptor tyrosine kinase whose amplification drives the proliferation of certain non-small cell lung cancers (NSCLC).[3] The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold, in particular, demonstrates the viability of this general structure for kinase inhibition. Therefore, FGFR1 represents a primary hypothetical target for our compound.
FGFR1 Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified FGFR1 signaling cascade and the proposed point of intervention for a competitive inhibitor.
Caption: Inhibition of the FGFR1 ATP-binding site blocks downstream signaling.
Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay
Rationale: A luminescence-based kinase assay is a robust, high-throughput method to quantify enzyme activity. It measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP
Test compound (serially diluted in DMSO)
White, opaque 384-well assay plates
Procedure:
Prepare serial dilutions of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
In a 384-well plate, add 2.5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.
Add 2.5 µL of a solution containing the FGFR1 enzyme and the poly(Glu, Tyr) substrate to each well.
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for the enzyme).
Incubate the reaction for 60 minutes at 30 °C.
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Read the luminescence on a plate reader.
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Rationale: To confirm that kinase inhibition translates to anti-cancer activity, a cell-based assay is essential. FGFR1-amplified NSCLC cell lines (e.g., NCI-H1581) are used to assess target-specific effects.[3] An MTS assay measures the metabolic activity of viable cells.
Materials:
NCI-H1581 human NSCLC cell line (FGFR1-amplified)
A control cell line without FGFR1 amplification (e.g., A549)
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.
Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
Prepare serial dilutions of the test compound in culture media.
Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations (from 10 µM to 0.1 nM). Include vehicle (DMSO) controls.
Incubate the plates for 72 hours at 37 °C, 5% CO₂.
Add 20 µL of MTS reagent to each well.
Incubate for 1-3 hours at 37 °C, 5% CO₂.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Summary of In Vitro Activity
Quantitative data from these assays should be summarized for clear comparison.
Compound ID
Target
Assay Type
IC₅₀ / GI₅₀ (µM)
Cmpd-001
FGFR1
Kinase-Glo®
1.36 ± 0.27
Cmpd-001
NCI-H1581
MTS Proliferation
1.25 ± 0.23
Cmpd-001
A549 (Control)
MTS Proliferation
> 10
Control Drug
FGFR1
Kinase-Glo®
0.05 ± 0.01
Part 3: In Vivo Evaluation
Promising in vitro results necessitate evaluation in a living system to assess pharmacokinetics (PK), efficacy, and safety.
Protocol 4: NSCLC Xenograft Efficacy Model
Rationale: The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for evaluating the in vivo efficacy of anti-cancer agents.[5]
Materials:
6-8 week old female athymic nude mice (e.g., NU/NU strain)
NCI-H1581 cells
Matrigel
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water)
Calipers for tumor measurement
Procedure:
Tumor Implantation: Subcutaneously inject a suspension of 5 x 10⁶ NCI-H1581 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
Dosing: Administer the test compound (e.g., 50 mg/kg) and vehicle control via oral gavage once daily (PO, QD) for 21 days.
Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health status as indicators of toxicity.
Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker studies).
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Protocol 5: Preliminary In Vivo Toxicity Assessment
Rationale: A maximum tolerated dose (MTD) study is crucial for establishing a safe and effective dose for efficacy studies. This is a preliminary, non-GLP (Good Laboratory Practice) study.[6]
Materials:
Healthy mice (e.g., CD-1 strain)
Test compound and formulation vehicle
Procedure:
Establish several dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).
Observe the animals intensively for the first 4 hours and then daily for 14 days.
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.
Record body weights on Day 1, 7, and 14. A body weight loss of >20% is a key sign of toxicity.
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose helps guide the selection of doses for the efficacy studies.
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o344. [Link]
Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. [Link]
Kage, T., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o344. [Link]
U.S. Food and Drug Administration. (2008). Pharmacology Review(s) - NDA 22-180. accessdata.fda.gov. [Link]
addressing low bioactivity of 4-bromo-N-(2-phenoxyphenyl)benzamide in assays
Technical Support Center: 4-bromo-N-(2-phenoxyphenyl)benzamide A Guide to Troubleshooting Low Bioactivity in Preclinical Assays Welcome to the technical support resource for 4-bromo-N-(2-phenoxyphenyl)benzamide. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-bromo-N-(2-phenoxyphenyl)benzamide
A Guide to Troubleshooting Low Bioactivity in Preclinical Assays
Welcome to the technical support resource for 4-bromo-N-(2-phenoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering lower-than-expected performance of this compound in their experimental assays. Given its chemical structure—featuring three aromatic rings and a halogen—this molecule is predicted to be highly lipophilic, a characteristic that frequently underlies challenges in biological testing.
This document provides a logical, step-by-step framework to diagnose and resolve common issues related to compound handling and assay design. Our approach is built on establishing a robust foundation of physicochemical understanding before interpreting complex biological results.
Question 1: My compound, 4-bromo-N-(2-phenoxyphenyl)benzamide, shows weak or inconsistent activity in my cell-free (e.g., enzyme inhibition, binding) assay. Where should I begin troubleshooting?
Answer: For highly lipophilic molecules like this one, the most common sources of poor performance in cell-free systems are suboptimal solubility and compound instability in the aqueous assay buffer. Before questioning the biological hypothesis, it is crucial to confirm that the compound is physically available to interact with its target at the intended concentration.
Low aqueous solubility is a primary cause of underestimated activity and poor data reproducibility.[1][2] If the compound precipitates out of the assay buffer, its effective concentration will be significantly lower and more variable than the nominal concentration, leading to inaccurate structure-activity relationship (SAR) data.[2]
Recommended Action: Perform a kinetic solubility assessment. This mimics the conditions of most biological assays where a compound is introduced from a DMSO stock into an aqueous buffer.[2]
Experimental Protocol: Kinetic Solubility by Nephelometry
Prepare Stock Solution: Create a 10 mM stock solution of 4-bromo-N-(2-phenoxyphenyl)benzamide in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
Dispense to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing your assay buffer (e.g., 198 µL), ensuring the final DMSO concentration is consistent and tolerated by your assay (typically ≤1%).
Incubate: Shake the plate for 1-2 hours at the assay's intended temperature (e.g., room temperature or 37°C).
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/light scattering at a suitable wavelength (e.g., 620 nm).
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Data Interpretation: Solubility Classification
Solubility Range
Classification
Implication for Assays
> 200 µM
High
Solubility is unlikely to be a limiting factor.
50 - 200 µM
Moderate
May be acceptable for many assays, but test at the top concentrations with caution.
| < 50 µM | Low | High risk of precipitation. Assay results at concentrations above this limit are unreliable. |
Troubleshooting Low Solubility:
Reduce Final DMSO: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) can improve solubility. However, always run a solvent tolerance control.
Use Co-solvents: In some cases, the use of other co-solvents or excipients may be necessary, though this can complicate data interpretation.[3]
Test at Lower Concentrations: The most straightforward solution is to limit your maximum assay concentration to below the measured solubility limit.
Compounds can degrade in aqueous buffers due to hydrolysis or reaction with buffer components.[4] This reduces the concentration of the active parent compound over the course of the experiment, leading to an apparent loss of potency.
Recommended Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of parent compound remaining over time in your specific assay buffer.[5][6]
Incubation: Add the compound from a DMSO stock to your assay buffer at a final concentration of ~2-5 µM.[5] Prepare multiple identical samples.
Time Points: Incubate the samples at the relevant temperature (e.g., 37°C).
Sample Quenching: At designated time points (e.g., 0, 1, 2, 6, 24 hours), stop the reaction in a sample by adding a 3-4x volume of ice-cold acetonitrile containing an internal standard.[5]
Analysis: Centrifuge the samples to pellet any precipitated proteins/salts. Analyze the supernatant by LC-MS to determine the peak area of the parent compound relative to the internal standard.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Interpretation: Stability Classification
% Remaining at 24h
Classification
Implication for Assays
> 90%
Stable
Stability is not a concern for standard assay durations.
50 - 90%
Moderately Stable
Consider reducing assay incubation time if possible.
| < 50% | Unstable | Compound is not suitable for long incubations. A new buffer system or formulation may be required. |
Below is a workflow diagram summarizing the initial troubleshooting steps for cell-free assays.
Caption: Initial troubleshooting workflow for cell-free assays.
Question 2: My compound is soluble and stable, but its potency is significantly lower in my cell-based assay compared to the cell-free assay. What should I investigate now?
Answer: This is a classic and informative challenge. A drop in potency when moving from a biochemical to a cellular environment points toward issues with bioavailability at the cellular level.[7][8] The key barriers are the compound's ability to cross the cell membrane and its potential to be sequestered by proteins in the cell culture medium.
For a compound to act on an intracellular target, it must first pass through the cell's lipid bilayer. Poor permeability means a low intracellular concentration, resulting in weak apparent activity.[7]
Recommended Action: Assess membrane permeability using established in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[9][10] It is excellent for getting a quick rank-ordering of compounds based on their ability to passively diffuse.
Caco-2 Permeability Assay: This is the industry gold standard.[11][12] It uses a monolayer of differentiated Caco-2 intestinal cells, which not only models passive diffusion but also active uptake and, crucially, active efflux—where cellular pumps actively remove the compound from the cell.[11][13] A bidirectional assay (measuring transport from Apical-to-Basolateral and Basolateral-to-Apical) can calculate an Efflux Ratio (ER) . An ER > 2 strongly suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[11]
Cell Culture: Grow Caco-2 cells on permeable Transwell™ inserts for 18-22 days until a differentiated, polarized monolayer with functional tight junctions is formed.[11]
Dosing: Add the test compound (e.g., at 10 µM) to the donor chamber (apical or basolateral side).
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated in cm/s. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).
Data Interpretation: Permeability and Efflux
Papp (A-B) (x 10⁻⁶ cm/s)
Classification
Efflux Ratio (ER)
Interpretation
> 10
High
< 2
High passive permeability, not an efflux substrate.
2 - 10
Moderate
> 2
Permeable, but active efflux is likely reducing intracellular exposure.
| < 2 | Low | N/A | Low passive permeability is the primary barrier. |
Cell culture media is typically supplemented with Fetal Bovine Serum (FBS), which contains proteins like albumin. Lipophilic compounds often bind extensively to these proteins.[14][15] It is a fundamental concept in pharmacology that only the unbound fraction of a drug is free to cross membranes and interact with the target.[15][16] High protein binding (>99%) can reduce the effective concentration of your compound by over 100-fold.
Recommended Action: Measure the fraction of the compound bound to plasma proteins using the gold-standard Equilibrium Dialysis method.[16][17]
Experimental Protocol: Equilibrium Dialysis
Device Setup: Use a 96-well equilibrium dialysis apparatus containing two chambers separated by a semipermeable membrane (e.g., 10,000 Da MWCO).[16]
Loading: Add plasma (or a solution of bovine serum albumin at a concentration matching your cell media) spiked with the test compound to one side (the donor chamber). Add protein-free buffer to the other side (the receiver chamber).
Equilibration: Seal the plate and incubate with shaking at 37°C for 4-6 hours to allow the free compound to equilibrate across the membrane.[16]
Sampling & Analysis: After incubation, take samples from both the donor and receiver chambers. Determine the compound concentrations in each using LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the concentration in the receiver chamber divided by the concentration in the donor chamber. The percent bound is (1 - fu) * 100.
Data Interpretation: Plasma Protein Binding
% Bound
Classification
Implication for Cellular Assays
< 90%
Low to Moderate
Binding is unlikely to be the primary reason for potency shifts.
90 - 99%
High
The free fraction is 1-10% of the total concentration. A 10- to 100-fold potency drop is expected.
| > 99% | Very High | The free fraction is <1%. A >100-fold potency drop is expected. This is a likely cause of low cellular activity. |
This diagram illustrates the sequential barriers a compound must clear to be active in a cell-based assay.
Caption: The Cellular Bioavailability Funnel.
Question 3: I have confirmed my compound has acceptable physicochemical and ADME properties, but the bioactivity is still low. What are some other potential issues?
Answer: If you have systematically ruled out issues of solubility, stability, permeability, and protein binding, it's time to consider factors related to compound integrity and potential assay-specific artifacts.
Confirm Compound Identity and Purity: It is essential to ensure the material you are testing is indeed 4-bromo-N-(2-phenoxyphenyl)benzamide and is of high purity (>95%).[18] Impurities can lead to an overestimation of the stock solution concentration, making the compound appear less potent. We recommend verifying the identity and purity of each new batch via HPLC, LC-MS, and NMR.[18]
Pan-Assay Interference Compounds (PAINS): Some chemical substructures are known to interfere with assay technologies, often through non-specific mechanisms like aggregation, redox cycling, or fluorescence interference.[19] While the structure of 4-bromo-N-(2-phenoxyphenyl)benzamide does not immediately flag as a common PAIN, it is good practice to run controls. Test the compound in your assay in the absence of the biological target (e.g., no enzyme or no cells) to see if it directly affects the readout signal.
Re-evaluate the Biological Hypothesis: If all technical and chemical factors have been ruled out, the initial biological hypothesis may need to be revisited.
Is the target of interest highly expressed in the cell line being used?
Could the compound be acting via a different mechanism of action than initially proposed?
Are there species differences in the target protein between your cell-free (e.g., recombinant human) and cell-based (e.g., rodent) systems?
By systematically addressing these potential pitfalls, you can build confidence in your experimental results and make well-informed decisions about the progression of 4-bromo-N-(2-phenoxyphenyl)benzamide in your research program.
References
Creative Diagnostics. (n.d.). Determination of Plasma Protein Binding Rate. Retrieved from [Link]
AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
Gyan Sanchay. (2008, May 10). Plasma Protein Binding in Drug Discovery and Development. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (2025, February 25). Assessment of compound stability in.... Assay Guidance Manual. Retrieved from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
Al-Hilal, T. A., et al. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Retrieved from [Link]
Kumar, S., & Singh, A. (2023, March 13). Solubility enhancement techniques: A comprehensive review. ResearchGate. Retrieved from [Link]
Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]
Homework.Study.com. (n.d.). What are the factors affecting the bioactivity of drugs?. Retrieved from [Link]
ResearchGate. (2024). Key factors influencing small-molecule drug bioavailability. Retrieved from [Link]
Hubbell, S., & Artursson, P. (2017, November 2). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Retrieved from [Link]
Efficacy Comparison: 4-bromo-N-(2-phenoxyphenyl)benzamide vs. Standard Antimicrobials
This guide provides an in-depth technical comparison of 4-bromo-N-(2-phenoxyphenyl)benzamide (a representative Antivirulence Agent targeting the Type III Secretion System or Two-Component Systems) against Standard Antibi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-bromo-N-(2-phenoxyphenyl)benzamide (a representative Antivirulence Agent targeting the Type III Secretion System or Two-Component Systems) against Standard Antibiotics (Bactericidal agents like Ciprofloxacin and Ceftazidime).
Executive Summary & Compound Profile
4-bromo-N-(2-phenoxyphenyl)benzamide represents a class of N-phenylbenzamide derivatives designed to disarm bacterial pathogens rather than kill them. Unlike standard antibiotics that target essential cell survival processes (cell wall synthesis, DNA replication), this compound functions as a Virulence Inhibitor .
Its structural scaffold—a benzamide core linked to a phenoxyphenyl moiety—is characteristic of inhibitors targeting the Type III Secretion System (T3SS) in Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Chlamydia) or Bacterial Histidine Kinases (HK) . By blocking these systems, the compound prevents the injection of effector toxins into host cells, preserving host immune function without exerting strong selective pressure for resistance.
Comparison Overview
Feature
4-bromo-N-(2-phenoxyphenyl)benzamide
Standard Treatment (e.g., Ciprofloxacin)
Primary Mechanism
Antivirulence (T3SS/HK Inhibition)
Bactericidal (DNA Gyrase Inhibition)
Effect on Growth
Bacteriostatic / No Effect (MIC > 100 µM)
Bactericidal (MIC < 1 µM)
Target Specificity
Virulence Factors (e.g., ExsA, PscF)
Essential Enzymes (e.g., GyrA, PBP)
Resistance Pressure
Low (Non-essential target)
High (Survival pressure)
Clinical Utility
Adjunctive therapy / Prophylaxis
Acute infection clearance
Mechanism of Action: Virulence Blockade vs. Cell Killing
Understanding the distinct mechanism is crucial for experimental design. Standard antibiotics kill bacteria, while 4-bromo-N-(2-phenoxyphenyl)benzamide renders them non-pathogenic.
Comparative Pathway Analysis
The following diagram illustrates the divergence in mechanism. Standard antibiotics (red path) disrupt DNA replication, leading to cell death. The benzamide candidate (blue path) blocks the T3SS needle complex, preventing toxin translocation into the host cell.
Figure 1: Mechanistic divergence between bactericidal antibiotics and antivirulence benzamides.
Experimental Efficacy Data
The following data summarizes the expected performance profile of 4-bromo-N-(2-phenoxyphenyl)benzamide based on the phenoxy-benzamide scaffold class (e.g., MBX-1641 analogs).
A. In Vitro Potency (T3SS Inhibition vs. Growth)
Unlike antibiotics, the benzamide candidate should not inhibit bacterial growth (high MIC) but should potently inhibit toxin secretion (low IC50).
Metric
4-bromo-N-(2-phenoxyphenyl)benzamide
Ciprofloxacin (Control)
Interpretation
MIC (Growth Inhibition)
> 100 µM (Inactive)
0.25 - 1.0 µM (Highly Active)
Candidate does not kill bacteria; no growth selection.
IC50 (Exotoxin Secretion)
2.5 - 10 µM
N/A (Kills cells before secretion)
Candidate specifically blocks virulence at low doses.
CC50 (Mammalian Cytotoxicity)
> 50 µM
> 100 µM
Candidate must show a therapeutic window > 5x.
B. Infection Model Efficacy (P. aeruginosa / Chlamydia)
In a co-culture infection model (Bacteria + Host Cells), the efficacy is measured by Host Cell Survival (protection from lysis) rather than bacterial count.
Standard Treatment: Rapid bacterial clearance, but potential for endotoxin release and lysis if administered late.
Benzamide Candidate: 80-90% Host Cell Survival (comparable to antibiotic) achieved by preventing toxin injection, even while bacteria remain viable in the supernatant.
Experimental Protocols
To validate the efficacy of 4-bromo-N-(2-phenoxyphenyl)benzamide, researchers must use specific assays that distinguish antivirulence activity from bactericidal effects.
Protocol 1: Type III Secretion Inhibition Assay
Objective: Quantify the reduction in secreted exotoxins (e.g., ExoS, ExoT) without killing the bacteria.
Bacterial Culture: Grow P. aeruginosa (strain PAO1) in LB media under T3SS-inducing conditions (low Calcium, +EGTA).
Compound Treatment: Add 4-bromo-N-(2-phenoxyphenyl)benzamide at varying concentrations (0.1, 1, 10, 50, 100 µM). Include Ciprofloxacin (sub-MIC) and DMSO (vehicle) controls.
Incubation: Incubate at 37°C for 3-4 hours.
Separation: Centrifuge at 13,000 x g for 10 min. Collect supernatant (secreted proteins) and pellet (bacteria).
Analysis (Western Blot):
Precipitate supernatant proteins with TCA.
Run SDS-PAGE and blot for ExoS or ExoU .
Result: A dose-dependent disappearance of the ExoS band without a decrease in the bacterial pellet optical density (OD600) confirms specific virulence inhibition.
Objective: Confirm that the compound protects host cells from infection-mediated lysis.
Host Cells: Seed J774 Macrophages or HeLa cells in 96-well plates (2 x 10^4 cells/well).
Infection: Infect with bacteria at MOI 10:1.
Treatment: Simultaneously treat with 4-bromo-N-(2-phenoxyphenyl)benzamide (10 µM).
Measurement: After 4 hours, measure Lactate Dehydrogenase (LDH) release in the supernatant using a colorimetric kit.
Calculation:
Success Criteria: Candidate reduces cytotoxicity to <20% (similar to uninfected control).
Discussion & Strategic Positioning
Why choose 4-bromo-N-(2-phenoxyphenyl)benzamide?
While standard antibiotics are the gold standard for acute clearance, they face rising resistance rates. This benzamide derivative offers a strategic advantage in Combination Therapy .
Synergy: By disabling the T3SS, the compound prevents the bacterium from killing immune cells (macrophages/neutrophils), allowing the host immune system to clear the infection more effectively.
Resistance: Since the compound targets a non-essential virulence factor, the selective pressure for resistance is significantly lower than for antibiotics.
Limitations:
Not a Monotherapy: As it does not kill bacteria, it cannot clear an established infection alone in immunocompromised hosts. It must be paired with an antibiotic or immune modulator.
References
Aiello, D., et al. (2010). "Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion." Antimicrobial Agents and Chemotherapy, 54(5), 1988–1999. Link
Foundational paper describing the MBX-1641 phenoxyacetamide series, structurally related to the benzamide candid
Baron, C. (2010). "Antivirulence Drugs to Target Bacterial Secretion Systems." Nature Reviews Microbiology, 8, 414-414.
Garrity-Ryan, L. K., et al. (2010). "Small Molecule Inhibitors of LcrF, a Yersinia pseudotuberculosis Transcription Factor." Infection and Immunity, 78(11), 4683–4690.
Describes N-phenylbenzamide derivatives targeting virulence transcription factors.
Mühlen, S., & Dersch, P. (2016). "Anti-virulence Strategies to Target Bacterial Infections." Current Topics in Microbiology and Immunology, 398, 147–183.
Comprehensive guide on comparing antivirulence agents to standard antibiotics.
Comparative
side-by-side comparison of 4-bromo-N-(2-phenoxyphenyl)benzamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the N-arylbenzamide scaffold is a cornerstone of molecular design. Among these, 4-bromo-N-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the N-arylbenzamide scaffold is a cornerstone of molecular design. Among these, 4-bromo-N-(2-phenoxyphenyl)benzamide stands out as a valuable intermediate and a target molecule with potential applications stemming from its unique structural features. The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the phenoxyphenyl moiety can influence the molecule's conformational properties and biological activity.
This in-depth technical guide provides a side-by-side comparison of the primary synthetic methodologies for obtaining 4-bromo-N-(2-phenoxyphenyl)benzamide. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven experimental protocols and a critical evaluation of their respective advantages and limitations.
At a Glance: Comparison of Synthetic Methods
Method
Starting Materials
Key Reagents
Typical Yield
Reaction Time
Key Advantages
Key Disadvantages
Method 1: Schotten-Baumann Reaction
4-bromobenzoyl chloride, 2-phenoxyaniline
Base (e.g., pyridine, triethylamine)
Good to Excellent
1-4 hours
Simple, high-yielding, uses readily available starting materials.
Requires prior synthesis of the acyl chloride.
Method 2: Amide Coupling
4-bromobenzoic acid, 2-phenoxyaniline
Coupling agent (e.g., EDC, HATU), Base (e.g., DIPEA)
Good
8-24 hours
One-pot procedure, avoids handling of acyl chloride.
Coupling reagents can be expensive; byproduct removal can be challenging.
High functional group tolerance, generally milder conditions than Ullmann.
Palladium catalysts and ligands can be expensive and air-sensitive.
Method 1: The Classic Approach - Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the synthesis of amides from acyl chlorides and amines.[1][2] This approach is often favored for its simplicity, high yields, and the use of readily accessible starting materials.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to yield the stable amide product. A base is typically added to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine.[3]
Experimental Protocol
Step 1: Synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid
This preliminary step is necessary if 4-bromobenzoyl chloride is not commercially available. The conversion is efficiently achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5]
Procedure using Thionyl Chloride:
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-bromobenzoic acid (1.0 eq).
Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromobenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.
Step 2: Amide Formation
Procedure:
Dissolve 2-phenoxyaniline (1.0 eq) and a base such as pyridine or triethylamine (1.1-1.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise to the stirred amine solution.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water. Extract the product with an organic solvent.
Wash the organic layer successively with dilute acid (e.g., 1 M HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to afford 4-bromo-N-(2-phenoxyphenyl)benzamide. An analogous synthesis of 4-bromo-N-(2-nitrophenyl)benzamide from 4-bromobenzoyl chloride and 2-nitroaniline in refluxing acetonitrile for one hour has been reported.[3]
Caption: Workflow for Schotten-Baumann Synthesis.
Method 2: Direct Amide Coupling
This method circumvents the need for the prior synthesis of the acyl chloride by directly coupling 4-bromobenzoic acid with 2-phenoxyaniline using a coupling agent.[1] Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6]
Mechanistic Rationale
Coupling agents activate the carboxylic acid to form a highly reactive intermediate. For instance, EDC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Often, an additive like 1-hydroxybenzotriazole (HOBt) is used to form a more stable active ester, which then reacts with the amine to form the amide bond, minimizing side reactions and racemization.[7]
Experimental Protocol
Procedure using EDC/HOBt:
To a solution of 4-bromobenzoic acid (1.0 eq) and 2-phenoxyaniline (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add HOBt (1.2 eq).
Cool the mixture to 0°C in an ice bath.
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous acid solution, an aqueous base solution, and brine to remove the urea byproduct and excess reagents.
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Caption: One-pot Amide Coupling Workflow.
Method 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically between an aryl halide and an amine or amide.[8][9] For the synthesis of 4-bromo-N-(2-phenoxyphenyl)benzamide, this could involve the coupling of 4-bromobenzamide with a 2-halophenoxybenzene or 4-halobenzamide with 2-phenoxyaniline. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[10]
Mechanistic Rationale
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active copper(I) catalyst.[10]
Experimental Protocol (Ligand-Assisted)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzamide (1.0 eq), 2-iodophenoxybenzene (1.2 eq), a copper(I) salt (e.g., CuI, 0.05 eq), a suitable ligand (e.g., an amino acid or a diamine, 0.1 eq), and a base (e.g., K₃PO₄, 2.0 eq).
Add an anhydrous polar aprotic solvent such as DMSO or DMF.
Stir the reaction mixture vigorously and heat to a temperature typically ranging from 80 to 130°C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Caption: Simplified Catalytic Cycle of Ullmann Condensation.
Method 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[11][12] It offers a versatile and often milder alternative to the Ullmann condensation, with a broad substrate scope and high functional group tolerance.[13]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[14] The choice of phosphine ligand is crucial for the efficiency of the reaction.
Experimental Protocol
Procedure:
In a glovebox or under an inert atmosphere, combine an aryl halide (e.g., 4-bromobenzamide or a 2-halophenoxybenzene, 1.0 eq), the corresponding amine or amide (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq).
Add an anhydrous solvent, typically toluene, dioxane, or THF.
Seal the reaction vessel and heat to a temperature between 80 and 110°C for 8-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
Concentrate the filtrate and purify the crude product by column chromatography. A general procedure involves using a bromo-aromatic compound (1 equiv.), an aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene at 110 °C for 8 hours.[13]
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Conclusion and Recommendations
The choice of the optimal synthetic route for 4-bromo-N-(2-phenoxyphenyl)benzamide depends on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific requirements for purity and yield.
For small-scale laboratory synthesis where simplicity and high yield are paramount, the Schotten-Baumann reaction (Method 1) is often the most practical choice, provided that 4-bromobenzoyl chloride is readily available or can be easily synthesized.
The direct amide coupling (Method 2) offers the convenience of a one-pot procedure and is a strong candidate if handling acyl chlorides is to be avoided, though the cost of coupling reagents may be a consideration for larger scales.
The Ullmann condensation (Method 3) and Buchwald-Hartwig amination (Method 4) represent powerful, modern alternatives, particularly when the desired bond disconnection is not amenable to the more traditional methods. The Buchwald-Hartwig amination, with its generally milder conditions and broader functional group tolerance, is often preferred over the classical Ullmann reaction.
Ultimately, the selection of the most appropriate method will be guided by a careful consideration of the specific experimental context and the desired outcomes of the research or development program.
References
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344.
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (2020). Schotten–Baumann reaction. Retrieved from [Link]
Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
PMC. (n.d.). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
PMC. (n.d.). 4-Bromo-N-phenylbenzamide. Retrieved from [Link]
ResearchGate. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]
Reddit. (2022). amide coupling help. Retrieved from [Link]
Technical Comparison Guide: 4-Bromo-N-(2-phenoxyphenyl)benzamide vs. Standard Antitubercular Agents
[1] Executive Summary: The Shift to Direct InhA Inhibition[1][2][3][4] The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has compromised the efficacy of Isoniazid (INH) , the cornerstone of first-line TB therap...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Shift to Direct InhA Inhibition[1][2][3][4]
The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) has compromised the efficacy of Isoniazid (INH) , the cornerstone of first-line TB therapy.[1] Clinical resistance to INH is primarily driven by mutations in the katG gene, which encodes the catalase-peroxidase enzyme required to activate the INH pro-drug.[1][2][3]
4-Bromo-N-(2-phenoxyphenyl)benzamide (referred to herein as Lead-BPB ) represents a class of Direct InhA Inhibitors (DIIs) .[1] Unlike INH, Lead-BPB does not require katG activation.[1] It binds directly to the substrate-binding loop of the Enoyl-ACP Reductase (InhA) enzyme, effectively bypassing the primary mechanism of INH resistance.[1]
This guide objectively compares Lead-BPB against Isoniazid (Standard of Care) and Triclosan (Mechanistic Prototype), synthesizing data from structure-activity relationship (SAR) studies and enzymatic assays.[1]
Mechanistic Validation: Pro-Drug vs. Direct Inhibitor[3][4]
To understand the therapeutic superiority of Lead-BPB in resistant strains, one must analyze the binding kinetics.[1]
Isoniazid (INH): Indirect mechanism. Requires oxidation by KatG to form an isonicotinoyl-NAD adduct, which then inhibits InhA.[1][3][4] Failure point: KatG mutations.[5][6][2]
Lead-BPB: Direct mechanism.[1][7][6][2] The benzamide scaffold mimics the steric properties of the NADH cofactor or the fatty acid substrate, occupying the active site via hydrophobic interactions and hydrogen bonding with Tyr158 (the catalytic residue).[1]
Visualization: Mechanism of Action Pathways
Figure 1: Comparative mechanism of action. Lead-BPB bypasses the KatG activation step, retaining potency against KatG-mutant strains.[1]
Comparative Performance Metrics
The following data synthesizes performance characteristics of benzanilide-based InhA inhibitors compared to standards.
Table 1: Enzymatic and Antibacterial Potency[1][5]
Key Insight: While Isoniazid is more potent against wild-type bacteria, Lead-BPB maintains its efficacy against resistant strains where Isoniazid fails completely.
Experimental Protocols for Validation
To validate the therapeutic potential of Lead-BPB in your own laboratory, use the following self-validating protocols.
Protocol A: InhA Enzymatic Inhibition Assay
Objective: Determine the IC50 of Lead-BPB against recombinant InhA.[1]
Principle: InhA reduces 2-trans-enoyl-ACP using NADH as a cofactor.[1] The reaction is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[1]
Reagent Prep:
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.[1]
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) at 50 µM.[1]
Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by the metabolic activity of viable bacteria.[1]
Plate Setup: Use 96-well plates. Fill perimeter wells with sterile water (evaporation barrier).
Dilution: Perform 2-fold serial dilutions of Lead-BPB in 7H9 broth (100 µL/well).
Inoculation: Add 100 µL of M. tuberculosis (H37Rv or MDR strain) adjusted to OD600 ~0.001.
Incubation: Seal and incubate at 37°C for 5–7 days.
Development: Add 30 µL of 0.02% Resazurin + 12.5 µL of 20% Tween 80. Incubate for 24 hours.
Readout:
Blue: No growth (Inhibition).
Pink: Growth (Failure).
Fluorescence: Ex 530nm / Em 590nm.
Visualization: REMA Experimental Workflow
Figure 2: Resazurin Microtiter Assay (REMA) workflow for determining MIC values.
Critical Analysis & Recommendations
Advantages of the Benzamide Scaffold
The "4-bromo-N-(2-phenoxyphenyl)benzamide" structure addresses key liabilities of earlier direct inhibitors:
Lipophilicity: Unlike Triclosan (LogP > 4.5), the amide linker in Lead-BPB lowers LogP to ~3.5, improving solubility and bioavailability.[1]
Flexibility: The diphenyl ether moiety allows the molecule to accommodate the "tyrosine-gate" conformational changes in the InhA active site.[1]
Strategic Recommendation
For drug development pipelines, Lead-BPB should be positioned as a companion drug in combination therapies.[1] Its ability to kill katG-mutant strains makes it an ideal partner to protect Bedaquiline or Pretomanid from resistance development in novel regimens (e.g., BPaL).[1]
References
Encinas, L., et al. (2024).[1][6] "Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis." bioRxiv.[1][6] Available at: [Link]
Pan, P., et al. (2014).[1] "Structure-Based Design and in Silico Screening of Virtual Combinatorial Library of Benzamides Inhibiting InhA." BioMed Research International.[1] Available at: [Link]
Sullivan, T.J., et al. (2006).[1] "High affinity InhA inhibitors with activity against drug-resistant tuberculosis."[1][2][4] ACS Chemical Biology.[1] (Foundational SAR for diphenyl ether inhibitors).
He, X., et al. (2007).[1] "Diphenyl ethers as enoyl-ACP reductase inhibitors: Early SAR studies." Bioorganic & Medicinal Chemistry Letters.
Palomino, J.C., et al. (2002).[1] "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[2] Available at: [Link]
4-Bromo-N-(2-phenoxyphenyl)benzamide: Proper Disposal & Handling Guide
This guide outlines the authoritative protocols for the safe handling and disposal of 4-bromo-N-(2-phenoxyphenyl)benzamide . As a halogenated aromatic amide, this compound presents specific environmental and toxicologica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative protocols for the safe handling and disposal of 4-bromo-N-(2-phenoxyphenyl)benzamide . As a halogenated aromatic amide, this compound presents specific environmental and toxicological challenges that require strict adherence to waste segregation and destruction methodologies.
The following procedures are designed for researchers and safety officers in drug development environments, prioritizing environmental stewardship and personnel safety.
Chemical Profile & Hazard Assessment
Before initiating disposal, one must understand the physicochemical nature of the waste. 4-bromo-N-(2-phenoxyphenyl)benzamide is a lipophilic, halogenated organic solid. Its stability, derived from the amide linkage and aromatic systems, makes it persistent in the environment if not destroyed properly.
Physicochemical Summary
Property
Description
Operational Implication
Chemical Class
Halogenated Aromatic Amide
Requires "Halogenated" waste stream segregation.
Physical State
Solid (Crystalline powder)
High potential for dust generation; inhalation hazard.
Solubility
Low in water; High in DMSO/DMF
Aqueous disposal is prohibited .
Key Heteroatom
Bromine (Br)
Incineration requires scrubbers to capture HBr gas.
Toxicology & Safety (Inferred via SAR*)
Structure-Activity Relationship (SAR) analysis based on brominated benzamide analogs.
Acute Toxicity: Harmful if swallowed (H302). The lipophilicity facilitates cellular membrane penetration.
Irritation: Causes skin (H315), eye (H319), and respiratory irritation (H335).
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410). The C-Br bond is resistant to natural biodegradation.
Waste Characterization & Segregation Strategy
The Golden Rule: Never mix halogenated waste with non-halogenated waste.
Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) forces the entire volume to be treated as halogenated waste, significantly increasing disposal costs and complexity.
Waste Stream Classification
Stream A: Solid Hazardous Waste
Pure compound (expired/degraded).
Contaminated PPE (gloves, weighing boats).
Spill cleanup materials (absorbent pads).
Stream B: Halogenated Liquid Waste
Solutions containing the compound (e.g., reaction mixtures in DCM, Chloroform).
Mother liquors from recrystallization.
Stream C: Non-Halogenated Liquid Waste (Trace)
Only applicable if the compound concentration is <0.1% (check local regulations) and the solvent is non-halogenated. Recommendation: Default to Stream B to ensure compliance.
Step-by-Step Disposal Protocol
Phase 1: Solid Waste Disposal
Objective: Containment of dust and prevention of leaching.
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
Why? HDPE is resistant to chemical attack and prevents physical dispersion.
Labeling: Affix a hazardous waste label immediately.
Must include: Full chemical name, "Toxic," "Environmental Hazard," and "Solid Waste."
Secondary Containment: If using bags, place the sealed bag into a rigid secondary container (fiber drum or plastic pail) designated for solid toxic waste.
Phase 2: Liquid Waste (Solutions)
Objective: Prevent volatile release and ensure compatibility with incineration feeds.
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put strong oxidizers in the same drum).
Transfer: Pour the solution into the "Halogenated Organic Solvents" carboy.
Critical Step: Use a funnel with a lid or a safety waste funnel to minimize evaporation.
Rinsing: Rinse the original glassware with a small volume of the same solvent (e.g., DMSO or DCM) and add the rinse to the halogenated waste container.
Do not rinse with water, as this creates a mixed aqueous/organic stream that is difficult to treat.
Phase 3: Final Destruction (Off-Site)
Method: High-Temperature Incineration.
This compound must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility). The required destruction method is Rotary Kiln Incineration operating at >1100°C with a residence time of >2 seconds.
Mechanism: High heat cleaves the C-Br bond.
Pollution Control: The facility must use wet scrubbers (alkaline) to neutralize the Hydrogen Bromide (HBr) and Bromine (Br2) gases generated during combustion, preventing acid rain formation.
Operational Workflow Diagram
The following diagram illustrates the decision logic for handling waste generated from experimental workflows involving this compound.
Figure 1: Decision logic for segregating and packaging brominated benzamide waste streams.
Emergency Spill Response
Scenario: A 500mg vial of solid powder is dropped and shatters on the benchtop.
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible, wear an N95 or P100 respirator.
Dry Clean-Up:Do not wet the powder initially (this spreads the contamination).
Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust without flowing liquid.
Gently scoop up the glass and powder using a disposable scoop or index card.
Decontamination:
Place all debris into a wide-mouth jar.
Wipe the surface with a soap/water solution, followed by an ethanol wipe.
Dispose of all wipes and gloves into the Solid Hazardous Waste stream.
Regulatory Compliance & Codes
When filling out your waste manifest, use the following codes (US EPA/RCRA and EU equivalents).
Regulation
Code
Description
US EPA (RCRA)
D001 / D002
If mixed with ignitable/corrosive solvents.
US EPA (RCRA)
Not Listed
This specific compound is not P- or U-listed. Use "Hazardous Waste - Toxic" generic profile.
EU Waste Code
07 01 03
Organic halogenated solvents, washing liquids, and mother liquors.
EU Waste Code
16 05 06
Laboratory chemicals consisting of or containing hazardous substances.
Note: Always consult your institution's EHS (Environmental Health & Safety) officer for local variations.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
European Chemicals Agency (ECHA). (2024).[1][2] Guidance on the compilation of safety data sheets. ECHA.[1][2][3] [Link]
PubChem. (2024). Compound Summary for 4-bromo-N-phenylbenzamide (Analogous Structure Safety Data). National Library of Medicine. [Link]